![molecular formula C20H29FN4O3 B5210173 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine
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Overview
Description
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BFN, and it belongs to the class of piperazine derivatives.
Mechanism of Action
The exact mechanism of action of BFN is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters. BFN has been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and attention.
Biochemical and Physiological Effects:
BFN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. BFN has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BFN in lab experiments is its high potency and selectivity. BFN has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using BFN in lab experiments is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the study of BFN. One potential direction is the development of new derivatives of BFN that have improved pharmacological properties. Another potential direction is the study of BFN in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of BFN in combination with other drugs may provide new insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of BFN involves the reaction of 4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitroaniline with butyryl chloride in the presence of a base. The reaction takes place at room temperature and yields BFN as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
BFN has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. BFN has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O3/c1-3-4-20(26)24-11-9-23(10-12-24)18-14-17(16(21)13-19(18)25(27)28)22-7-5-15(2)6-8-22/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCFYAXDQEVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}butan-1-one |
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